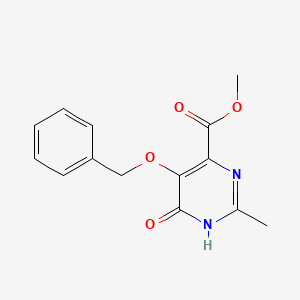

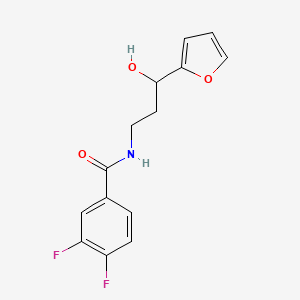

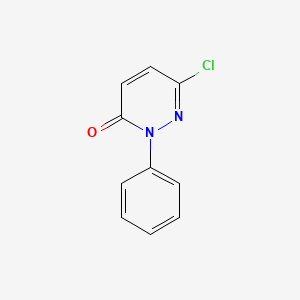

3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Applications De Recherche Scientifique

Molecular Structure Modification for Fluorescence Sensing and Imaging

Ingenious modification of molecular structures, such as 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, has shown promise in regulating excited-state intramolecular proton and charge transfer characteristics. These modifications are crucial for developing fluorescent probes and organic radiation scintillators, enhancing fluorescence sensing, and imaging applications (Han et al., 2018).

Synthesis of Fluorinated Compounds for Pharmaceutical and Agrochemical Industries

Fluorinated molecules, including those derived from 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, are pivotal in pharmaceutical and agrochemical industries. The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation demonstrates broad substrate compatibility, high regioselectivity, and scalability, showcasing the potential for creating elaborate difluorinated compounds (Cui et al., 2023).

Development of Novel Fluorescence Probes

The creation of new 3-hydroxychromone derivatives, through molecular modifications similar to 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, has significantly improved fluorescence properties. These derivatives show strong red shifts in both absorption and fluorescence spectra, making them the longest-wavelength fluorescent dyes among known chromones. Their significant increase in fluorescence quantum yield and solvent-polarity-dependent shifts offer new avenues for designing molecular sensors (Klymchenko et al., 2001).

Antiplasmodial Activities

Compounds similar to 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide have been explored for their potential in combating malaria. The study on N-acylated furazan-3-amines revealed structure-activity relationships, where benzamides displayed promising activity against Plasmodium falciparum strains. This highlights the potential of such compounds in developing new antimalarial drugs (Hermann et al., 2021).

Propriétés

IUPAC Name |

3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSIPQPFYIUVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)

![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)

![4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2620678.png)

![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)

![3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620685.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)